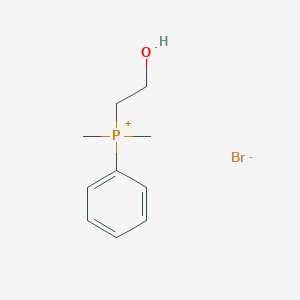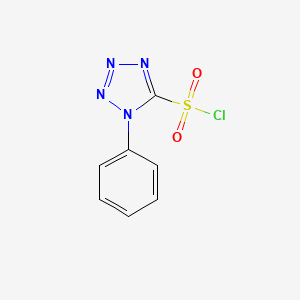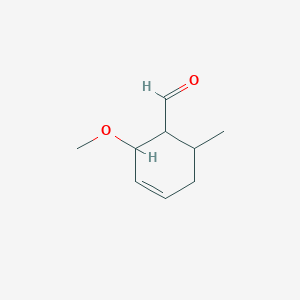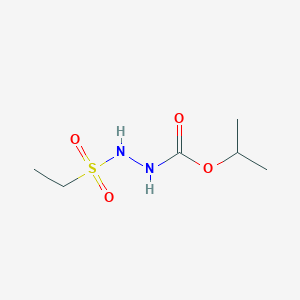
3-Aminopropyl-(carboxymethyl)-dimethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopropyl-(carboxymethyl)-dimethylazanium is a quaternary ammonium compound with a variety of applications in chemistry, biology, and industry. This compound is known for its ability to form stable bonds with various surfaces, making it useful in surface modification and functionalization processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl-(carboxymethyl)-dimethylazanium typically involves the reaction of 1,1-dimethyl-1,3-propylenediamine with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
1,1-dimethyl-1,3-propylenediamine+chloroacetic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Aminopropyl-(carboxymethyl)-dimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-Aminopropyl-(carboxymethyl)-dimethylazanium has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Aminopropyl-(carboxymethyl)-dimethylazanium involves its ability to form stable covalent bonds with various surfaces. This is achieved through the interaction of its amino and carboxymethyl groups with target molecules. The compound’s molecular targets include metal oxides and biomolecules, and its pathways involve surface functionalization and modification .
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Another aminosilane frequently used in surface functionalization.
3-Aminopropyltrimethoxysilane: Similar in structure and function to 3-Aminopropyltriethoxysilane.
Uniqueness
3-Aminopropyl-(carboxymethyl)-dimethylazanium is unique due to its specific combination of amino and carboxymethyl groups, which provide enhanced stability and reactivity in surface modification processes. This makes it particularly useful in applications requiring robust and stable surface functionalization .
属性
CAS 编号 |
60114-62-7 |
|---|---|
分子式 |
C7H17N2O2+ |
分子量 |
161.22 g/mol |
IUPAC 名称 |
3-aminopropyl-(carboxymethyl)-dimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,5-3-4-8)6-7(10)11/h3-6,8H2,1-2H3/p+1 |
InChI 键 |
LJXQDBPJFICXJU-UHFFFAOYSA-O |
规范 SMILES |
C[N+](C)(CCCN)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)



